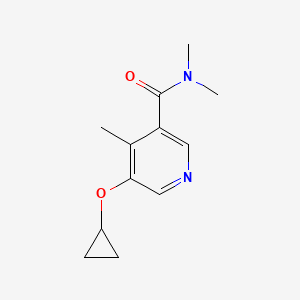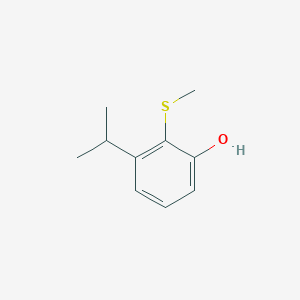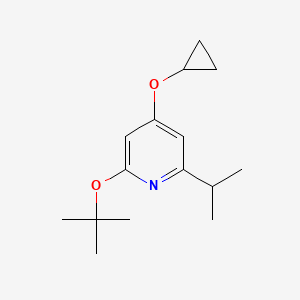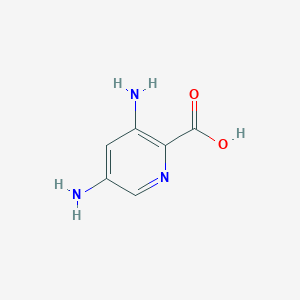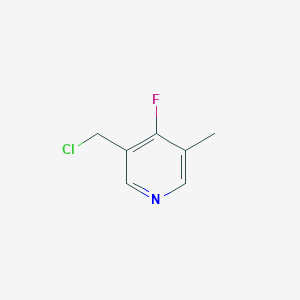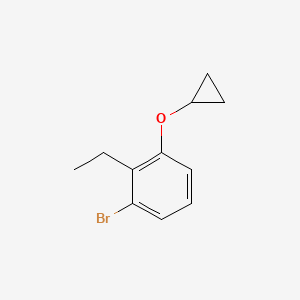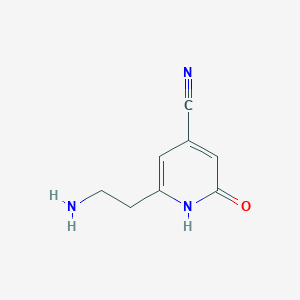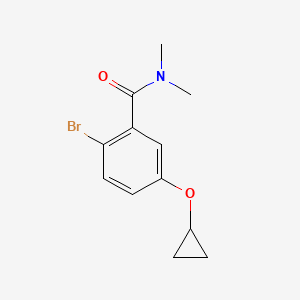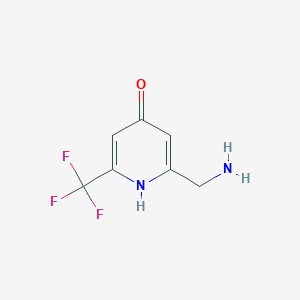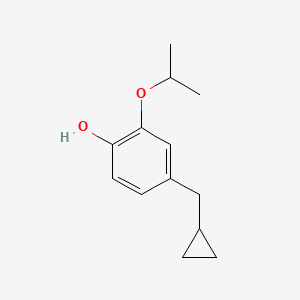![molecular formula C14H18ClFN2O B14841264 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorophenyl group and diazaspirodecane core makes this compound of significant interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves several steps, typically starting with the preparation of the spirocyclic core. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction, which allows for the formation of the spirocyclic structure with high selectivity and yield . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. This inhibition is achieved through binding to the active site of the kinase, leading to a decrease in its activity and subsequent downstream effects .
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride can be compared with other similar compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core but may have different substituents, leading to variations in their biological activities and applications.
2-Benzyl-4-(3-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride: This compound has a benzyl group in addition to the fluorophenyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on RIPK1, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H18ClFN2O |
|---|---|
Molekulargewicht |
284.75 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-11-3-1-4-12(9-11)17-8-6-14(13(17)18)5-2-7-16-10-14;/h1,3-4,9,16H,2,5-8,10H2;1H |
InChI-Schlüssel |
ORGXUNYFYWXMNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2=O)C3=CC(=CC=C3)F)CNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


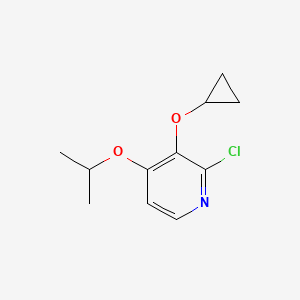

![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
